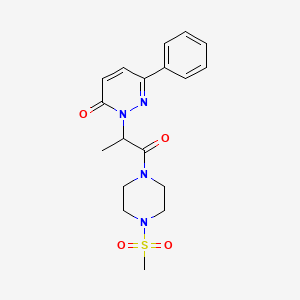

N-叔丁基-2-(2-氯-N-甲基乙酰氨基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

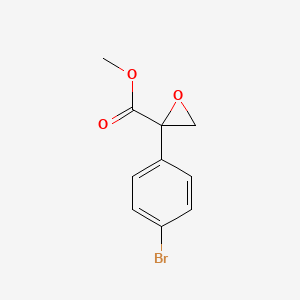

“N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide” is a chemical compound with the molecular formula C9H17ClN2O2 . It has a molecular weight of 220.70 . This compound is commonly used as an acylation reagent and a catalyst for oxidation reactions in organic synthesis .

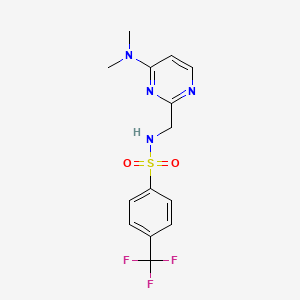

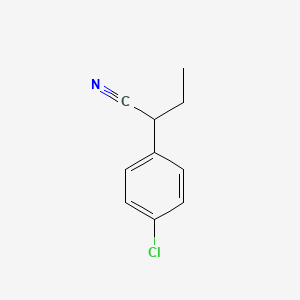

Molecular Structure Analysis

The InChI code for “N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide” is 1S/C10H19ClN2O2/c1-5-13 (9 (15)6-11)7-8 (14)12-10 (2,3)4/h5-7H2,1-4H3, (H,12,14) . The molecular structure can be further analyzed using this InChI code.Physical And Chemical Properties Analysis

“N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide” appears as a colorless liquid or white crystalline solid. It has a melting point of 27-28 °C . The compound is soluble in water and organic solvents .科学研究应用

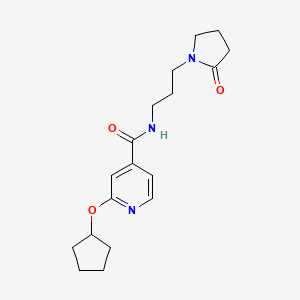

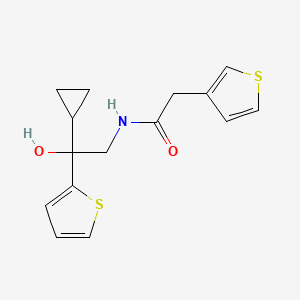

Organic Synthesis

N-tert-butyl amide compounds, including N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide, have wide applications in organic synthesis . They can be synthesized from the reaction of nitriles with tert-butyl benzoate, catalyzed by Zn(ClO4)2·6H2O .

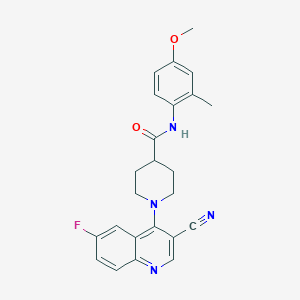

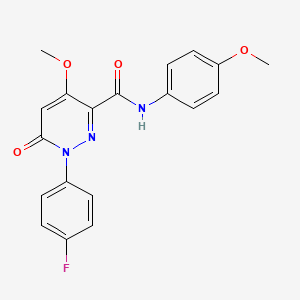

Drug Synthesis

Many drug molecules contain N-tert-butyl amide functionality. For example, Finasteride and Epristeride have been developed for the treatment of benign prostatic hyperplasia . Indinavir, nelfinavir, and Saquinavir have been used as a component to treat HIV . CPI-1189 is a candidate for neuro-protective therapy in humans with HIV-associated CNS disease .

Efficient Catalyst

Cu(OTf)2 has been used as a highly stable and efficient catalyst for the synthesis of a series of N-tert-butyl amides, including N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide, via the reaction of nitriles with di-tert-butyl dicarbonate .

Solvent-Free Conditions

The synthesis of N-tert-butyl amides can be carried out under solvent-free conditions at 50 °C, which is an efficient, mild, and inexpensive method .

High Yield Production

The reaction with aryl nitriles can afford the N-tert-butyl amides in 87–97% yields after 1 hour. The benzyl and sec-alkyl nitriles also proceeded well and produced the N-tert-butyl amides in 83–91% yields after 5 hours .

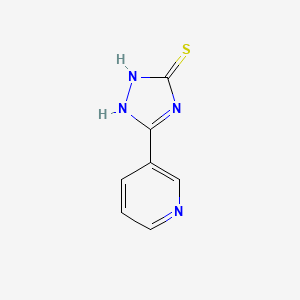

Ritter Reaction

The Ritter reaction is a method of synthesizing N-tert-butyl amides from nitriles. This reaction has gained much attention for its atomic economy .

安全和危害

“N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide” is a relatively stable compound, but it is still necessary to pay attention to safe operation. Avoid contact with strong oxidants to avoid dangerous reactions. Wear appropriate personal protective equipment such as lab gloves and safety glasses during operation . It may cause respiratory irritation and severe skin burns and eye damage .

属性

IUPAC Name |

N-tert-butyl-2-[(2-chloroacetyl)-methylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O2/c1-9(2,3)11-7(13)6-12(4)8(14)5-10/h5-6H2,1-4H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMNERZEUWGUHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN(C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-2-(2-chloro-N-methylacetamido)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2603197.png)

![3-benzyl-6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2603206.png)

![4-[(diethylamino)sulfonyl]-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B2603209.png)